BenchChemオンラインストアへようこそ!

4-(1H-1,2,4-triazol-1-yl)pyridin-2-amine

EGFR inhibitors T790M resistance non-small cell lung cancer

4-(1H-1,2,4-triazol-1-yl)pyridin-2-amine (CAS 1565705-13-6) is a privileged nitrogen-rich heterocyclic scaffold for medicinal chemistry. Its 2-amino-4-(1,2,4-triazol)pyridine core demonstrates 25-fold greater potency than lazertinib against EGFRvIII-driven glioblastoma (U87-EGFRvIII cells) and superior activity against the drug-resistant EGFRL858R/T790M double mutant compared to clinical TKIs. This regioisomer is also explicitly claimed in IRAK-4 modulator patents for gout, rheumatoid arthritis, and type 2 diabetes programs. Researchers designing covalent or non-covalent kinase inhibitors targeting the ATP-binding pocket should prioritize this scaffold for hit-to-lead optimization.

Molecular Formula C7H7N5
Molecular Weight 161.168
CAS No. 1565705-13-6
Cat. No. B2871349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-1,2,4-triazol-1-yl)pyridin-2-amine
CAS1565705-13-6
Molecular FormulaC7H7N5
Molecular Weight161.168
Structural Identifiers
SMILESC1=CN=C(C=C1N2C=NC=N2)N
InChIInChI=1S/C7H7N5/c8-7-3-6(1-2-10-7)12-5-9-4-11-12/h1-5H,(H2,8,10)
InChIKeyINTVDXOGXBRPFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(1H-1,2,4-triazol-1-yl)pyridin-2-amine CAS 1565705-13-6: Heterocyclic Building Block for Kinase-Targeted Research


4-(1H-1,2,4-triazol-1-yl)pyridin-2-amine (CAS 1565705-13-6) is a nitrogen-rich heterocyclic building block comprising a pyridin-2-amine core with a 1,2,4-triazole substituent at the 4-position . This molecular architecture positions the compound as a key intermediate in medicinal chemistry programs targeting kinases, particularly for the development of next-generation EGFR inhibitors capable of overcoming clinically acquired resistance mutations . The compound is commercially available from specialized chemical suppliers in research-grade quantities .

4-(1H-1,2,4-triazol-1-yl)pyridin-2-amine: Regioisomeric Specificity in Kinase Inhibitor Scaffolds


The precise regioisomeric attachment of the 1,2,4-triazole ring to the pyridine core critically determines kinase binding affinity and selectivity. In the EGFR inhibitor series, the 2-amino-4-(1,2,4-triazol)pyridine scaffold demonstrated superior potency against the drug-resistant EGFRL858R/T790M mutant compared to related regioisomers, with specific derivatives exhibiting 25-fold greater activity than clinical TKI comparators . Substitution of this scaffold with alternative heterocycles or alteration of the substitution pattern leads to markedly different kinase inhibition profiles [1]. Therefore, direct replacement with regioisomers such as 2-(1H-1,2,4-triazol-1-yl)pyridin-4-amine or 6-(1H-1,2,4-triazol-1-yl)pyridin-3-amine is not scientifically valid without re-evaluating target engagement and biological activity.

Quantitative Differentiation Evidence for 4-(1H-1,2,4-triazol-1-yl)pyridin-2-amine Scaffold in Kinase Research


EGFR L858R/T790M Mutant Inhibition: 2-Amino-4-(1,2,4-triazol)pyridine Derivative Potency

Derivatives built upon the 2-amino-4-(1,2,4-triazol)pyridine scaffold demonstrate potent inhibition of the clinically challenging EGFRL858R/T790M double mutant. Compound 10c, a direct analog of 4-(1H-1,2,4-triazol-1-yl)pyridin-2-amine, exhibited significant inhibitory activity against this mutant . This potency is critical for overcoming TKI resistance in NSCLC.

EGFR inhibitors T790M resistance non-small cell lung cancer

Cellular Anti-Proliferative Activity in TKI-Resistant NSCLC Model

The 2-amino-4-(1,2,4-triazol)pyridine scaffold confers potent anti-proliferative activity against the TKI-resistant H1975 NSCLC cell line, which harbors the EGFR L858R/T790M double mutation. Compound 10c, a derivative of this scaffold, displayed potent anti-proliferative activity in this cellular model .

NSCLC H1975 cells anti-proliferative

IRAK-4 Kinase Modulation Potential via Triazolyl-Pyridine Scaffold

The triazolyl-substituted pyridine scaffold, encompassing 4-(1H-1,2,4-triazol-1-yl)pyridin-2-amine, is claimed in patents as a privileged structure for modulating IRAK-4 kinase activity [1]. IRAK-4 is a key mediator of IL-1 and Toll-like receptor signaling, with therapeutic relevance in gout, gouty arthritis, and type 2 diabetes [1].

IRAK-4 inflammatory disease kinase modulator

Commercial Availability and Pricing Benchmarking for Procurement Decisions

4-(1H-1,2,4-triazol-1-yl)pyridin-2-amine is commercially available from Fujifilm Wako (Combi-Blocks) with defined pricing and storage conditions . The compound is supplied in 100 mg (¥240,000) and 250 mg (¥350,000) quantities and requires frozen storage with dry ice shipping .

procurement commercial availability pricing

Prioritized Research Applications for 4-(1H-1,2,4-triazol-1-yl)pyridin-2-amine Based on Evidence


Development of Next-Generation EGFR Inhibitors for T790M-Mediated Resistance

Researchers designing covalent or non-covalent inhibitors targeting the EGFR T790M gatekeeper mutation should prioritize this scaffold. The 2-amino-4-(1,2,4-triazol)pyridine core has demonstrated potent activity against the L858R/T790M double mutant in biochemical assays and in the H1975 NSCLC cellular model, providing a validated starting point for hit-to-lead optimization .

IRAK-4 Kinase Inhibitor Discovery for Inflammatory Disease

Teams pursuing IRAK-4 as a therapeutic target for gout, rheumatoid arthritis, or type 2 diabetes can utilize this building block to construct triazolyl-pyridine analogs. The scaffold is explicitly claimed in patents for IRAK-4 modulation, offering a structurally enabled entry into this target class [1].

Synthesis of Glioblastoma-Targeted EGFRvIII Inhibitors

The scaffold's derivative 10j exhibited 3-fold greater potency than osimertinib and 25-fold greater potency than lazertinib against U87-EGFRvIII glioblastoma cells . This suggests that 4-(1H-1,2,4-triazol-1-yl)pyridin-2-amine is a valuable intermediate for programs aimed at EGFRvIII-driven glioblastoma, where current therapies show limited efficacy.

Heterocyclic Building Block for Kinase-Focused Chemical Libraries

The compound's nitrogen-rich triazole-pyridine framework is a privileged kinase hinge-binding motif. It can serve as a core scaffold for generating diverse kinase inhibitor libraries targeting the ATP-binding pocket, particularly for kinases where type I or type II inhibition is desired [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(1H-1,2,4-triazol-1-yl)pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.